molecular formula C16H12FN3O2 B4236498 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B4236498
M. Wt: 297.28 g/mol
InChI Key: FPKOWOQRPCWKAG-UHFFFAOYSA-N
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Description

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, centered on the versatile 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery due to its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability and improve the drug-like properties of lead compounds . This scaffold is found in a range of biologically active molecules and commercially available drugs, underscoring its therapeutic relevance . Research into 1,2,4-oxadiazole derivatives has demonstrated a wide spectrum of potential biological activities. These compounds are frequently investigated for their interactions with central nervous system targets; for instance, structurally related diphenyl-1,3,4-oxadiazole derivatives have been designed and synthesized as novel ligands for benzodiazepine (BZD) receptors on GABA-A receptors, indicating potential for central activity . Beyond the CNS, the 1,2,4-oxadiazole nucleus is a key structural component in compounds evaluated for anticancer potential, with mechanisms that can include enzyme inhibition and interference with crucial cell cycle processes . The incorporation of a fluorinated benzamide moiety, as seen in this compound, is a common strategy in lead optimization, as fluorine atoms can influence a molecule's lipophilicity, electronic properties, and overall pharmacokinetic profile. As such, this compound represents a valuable chemical tool for researchers exploring new structure-activity relationships (SAR), developing probes for biological targets, and advancing the discovery of novel therapeutic agents across multiple disease areas.

Properties

IUPAC Name

3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-8-4-7-12(9-13)16(21)18-10-14-19-15(20-22-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKOWOQRPCWKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide involves multiple stepsThe reaction conditions typically involve the use of reagents such as hydrazine, aldehydes, and fluorinating agents . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the 3-fluoro group enhances the biological activity of the compound by improving its binding affinity to target proteins involved in cancer progression. Studies have shown that compounds with oxadiazole moieties can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

1.2 Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial properties. Compounds similar to 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide have been tested against various bacterial strains and fungi. The presence of the fluorine atom is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial pathogens .

1.3 Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in vivo .

Material Science

2.1 Organic Electronics
The unique electronic properties of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research is ongoing to optimize its performance in these applications by modifying its molecular structure .

2.2 Fluorescent Probes
Due to its fluorescent properties, this compound can serve as a fluorescent probe for biological imaging. The oxadiazole unit is known for its strong fluorescence, which can be utilized in tracking biological processes in live cells .

Analytical Chemistry

3.1 Chromatographic Applications
The compound has been employed as a standard reference material in high-performance liquid chromatography (HPLC) methods for the analysis of pharmaceutical formulations containing oxadiazole derivatives. Its stability and well-defined chemical structure facilitate accurate quantification and quality control in pharmaceutical products .

3.2 Spectroscopic Studies
Spectroscopic techniques such as NMR and mass spectrometry have been used to analyze the structural characteristics of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. These studies contribute to understanding the compound's behavior under different conditions and its interactions with other chemical entities .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Yield (%)
3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide ~1680 (estimated) 8.0–7.2 (aromatic), 5.1 (–CH₂–) N/A
7a 1682 10.08 (s, NH), 7.87–7.33 (aromatic) 96
7i 1672 7.72–7.57 (aromatic), 7.33 (d) 95

Biological Activity

3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is C16H14FN3OC_{16}H_{14}FN_3O with a molecular weight of approximately 283.30 g/mol. The structure features a fluorine atom attached to a benzamide moiety and an oxadiazole ring, which is crucial for its biological activity.

Mechanisms of Biological Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit a variety of biological activities:

  • Anticancer Activity : Several studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes linked to disease pathways. For example, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are involved in cancer progression and other diseases .
  • Anti-inflammatory and Analgesic Effects : Some oxadiazole derivatives have exhibited anti-inflammatory properties, suggesting that 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may also possess similar effects .

Anticancer Studies

A notable study assessed the antiproliferative activity of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that compounds with structural similarities to 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide had IC50 values ranging from 10 µM to 30 µM across different cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Cell LineIC50 (µM)Mechanism of Action
Human Colon Adenocarcinoma12Apoptosis induction
Human Lung Adenocarcinoma15Cell cycle arrest
Breast Cancer Derived Cells25Inhibition of HDACs

Enzyme Inhibition Studies

Inhibition studies have shown that the compound has moderate inhibitory activity against HDACs and carbonic anhydrases (CA). The inhibition constants (IC50) were reported as follows:

Enzyme TypeIC50 (µM)
Histone Deacetylase (HDAC)20
Carbonic Anhydrase (CA)18

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent or anti-inflammatory drug.

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives in clinical settings:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of an oxadiazole derivative similar to 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. Patients exhibited significant tumor reduction after treatment, with manageable side effects .
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of related compounds in animal models. Results indicated a reduction in inflammatory markers and pain relief comparable to standard NSAIDs .

Q & A

Q. What are the optimized synthetic routes for 3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a 3-fluoro-substituted benzoyl chloride with (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine. Key steps include:

  • Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions (70–100°C, DMF solvent) .
  • Amine Activation : Use of K₂CO₃ as a base in DMF at 35°C for nucleophilic substitution to attach the benzamide group .
  • Purification : Column chromatography (pentane/EtOAc 1:1) or recrystallization to achieve >95% purity.
    Critical Parameters : Temperature control during oxadiazole formation prevents decomposition, while solvent polarity (DMF vs. acetonitrile) affects reaction kinetics .

Q. How is the compound characterized structurally, and which spectroscopic/analytical techniques are most reliable?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluoro-benzamide protons at δ 7.3–8.1 ppm; oxadiazole methylene at δ 4.8–5.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 325.3 g/mol; observed: 325.2 ± 0.1 g/mol) .
  • XRD : Single-crystal X-ray diffraction using SHELXL refines bond lengths/angles (e.g., oxadiazole C–N bond: 1.30 Å) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Kinase Inhibition : Use ATP-binding assays (e.g., EGFR or VEGFR2) at 10 µM concentration .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the 3-fluoro group with chloro/methoxy to assess electronic effects on target binding .
  • Oxadiazole Modifications : Introduce heterocyclic substituents (e.g., pyrazine, furan) to enhance hydrogen bonding .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) against crystallized targets (e.g., PDB: 4XNR) to identify critical interactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays : Cross-validate kinase inhibition (e.g., radiometric vs. fluorescence polarization assays) to rule out false positives .
  • Solubility Correction : Adjust DMSO concentration (<1% v/v) to prevent aggregation artifacts in cell-based assays .
  • Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with activity .

Q. How is the compound’s stability under physiological conditions assessed, and what are key degradation pathways?

Methodological Answer:

  • pH Stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) for 24h; monitor via HPLC .
  • Oxidative Stress : Expose to H₂O₂ (1 mM) to identify susceptible sites (e.g., oxadiazole ring cleavage) .
  • Thermal Analysis : TGA/DSC to determine melting points and hygroscopicity .

Q. What crystallographic techniques are used to determine binding modes with biological targets?

Methodological Answer:

  • Co-crystallization : Soak protein crystals (e.g., kinase domains) with 1 mM compound for 24h .
  • Data Collection : High-resolution (1.5–2.0 Å) synchrotron XRD with SHELXL refinement .
  • Electron Density Maps : Analyze Fo-Fc maps to confirm ligand occupancy and hydrogen bonding (e.g., oxadiazole N···H–O interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
Reactant of Route 2
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3-Fluoro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

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